1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea typically involves the reaction of 3,4-dichloroaniline with 2-(dimethylamino)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-phenylurea: Lacks the dimethylamino group.
1-(3,4-Dichlorophenyl)-3-[2-(methylamino)phenyl]urea: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea is unique due to the presence of both dichlorophenyl and dimethylaminophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
CAS No. |
94201-84-0 |
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Molecular Formula |
C15H15Cl2N3O |
Molecular Weight |
324.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(dimethylamino)phenyl]urea |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)14-6-4-3-5-13(14)19-15(21)18-10-7-8-11(16)12(17)9-10/h3-9H,1-2H3,(H2,18,19,21) |
InChI Key |
SYJFCLOLWNACOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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